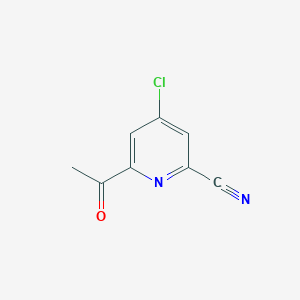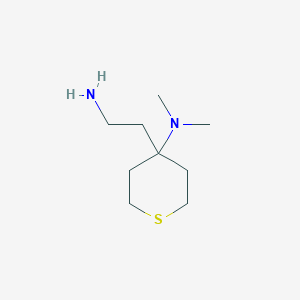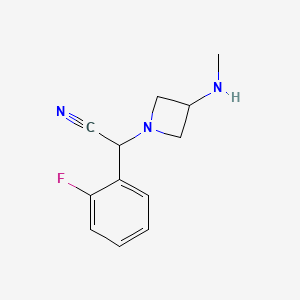
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often requires the use of a fluorinated aromatic compound and a nucleophile.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(2-Fluorophenyl)-2-(3-aminomethyl)azetidin-1-yl)acetonitrile
- 2-(2-Fluorophenyl)-2-(3-(dimethylamino)azetidin-1-yl)acetonitrile
- 2-(2-Fluorophenyl)-2-(3-(ethylamino)azetidin-1-yl)acetonitrile
Uniqueness
2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group and the azetidine ring can influence its reactivity, stability, and interactions with biological targets.
特性
分子式 |
C12H14FN3 |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H14FN3/c1-15-9-7-16(8-9)12(6-14)10-4-2-3-5-11(10)13/h2-5,9,12,15H,7-8H2,1H3 |
InChIキー |
NVBJNCIXILMSMT-UHFFFAOYSA-N |
正規SMILES |
CNC1CN(C1)C(C#N)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
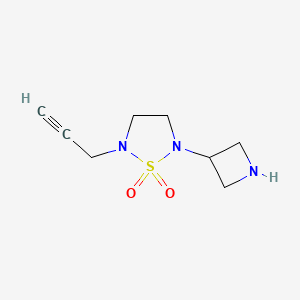
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
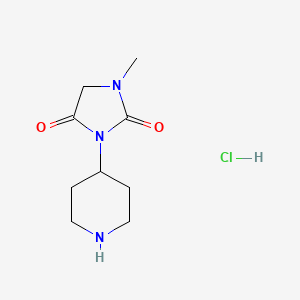
![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
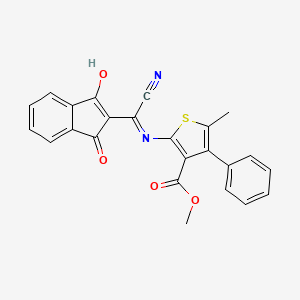
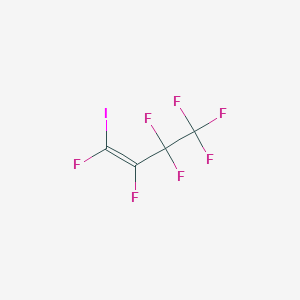
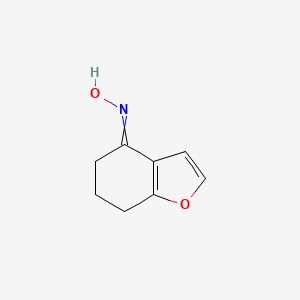



![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)
